molecular formula C7H13NS B8628701 1,2,2-Trimethylpropyl isothiocyanate CAS No. 145255-24-9

1,2,2-Trimethylpropyl isothiocyanate

Cat. No.: B8628701
CAS No.: 145255-24-9
M. Wt: 143.25 g/mol
InChI Key: AUMCGXZEPRJTFZ-UHFFFAOYSA-N
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Description

1,2,2-Trimethylpropyl isothiocyanate is an organosulfur compound characterized by an isothiocyanate (-N=C=S) functional group attached to a branched 1,2,2-trimethylpropyl moiety. This structure confers unique physicochemical properties, including high reactivity due to the electrophilic isothiocyanate group and steric hindrance from the bulky alkyl chain.

Isothiocyanates are widely studied for their applications in agrochemicals, polymer crosslinking, and biomedical research. The 1,2,2-trimethylpropyl group likely enhances lipophilicity, influencing solubility and volatility compared to simpler alkyl isothiocyanates.

Properties

CAS No.

145255-24-9

Molecular Formula

C7H13NS

Molecular Weight

143.25 g/mol

IUPAC Name

3-isothiocyanato-2,2-dimethylbutane

InChI

InChI=1S/C7H13NS/c1-6(8-5-9)7(2,3)4/h6H,1-4H3

InChI Key

AUMCGXZEPRJTFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)C)N=C=S

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1,2,2-trimethylpropyl isothiocyanate with structurally related compounds:

Compound Name Functional Group Key Structural Feature Molecular Weight (g/mol) Key Applications/Reactivity
This compound Isothiocyanate (-NCS) Branched 1,2,2-trimethylpropyl ~159.3 (estimated) Polymer modifiers, agrochemicals
Allyl isothiocyanate Isothiocyanate Linear allyl chain 99.15 Food preservative, antimicrobial
Methyl isothiocyanate Isothiocyanate Methyl group 73.14 Soil fumigant, pesticide
Bis(1,2,2-trimethylpropyl) methylphosphonate Phosphonate ester Two 1,2,2-trimethylpropyl groups 264.34 Flame retardants, plasticizers

Key Observations :

  • Reactivity : The branched 1,2,2-trimethylpropyl group in the target compound reduces nucleophilic attack rates compared to linear analogs like allyl isothiocyanate, as steric hindrance limits accessibility to the -NCS group.
  • Solubility : Increased hydrophobicity due to branching may lower water solubility relative to methyl isothiocyanate, favoring organic-phase reactions .
  • Thermal Stability : Phosphonate esters like Bis(1,2,2-trimethylpropyl) methylphosphonate exhibit higher thermal stability than isothiocyanates, making them suitable for high-temperature applications .
Spectroscopic Characterization
  • IR Spectroscopy : The -N=C=S group in isothiocyanates shows a strong absorption band near 2050–2150 cm⁻¹. Steric effects in this compound may slightly shift this peak compared to linear derivatives .
  • NMR Data: In thiocyanate-containing compounds (e.g., 3-phenyl-5-phenylaminocarbonyl thiadiazole), aromatic protons resonate at δ 7.34–8.41 ppm, while branched alkyl groups (e.g., 1,2,2-trimethylpropyl) exhibit upfield shifts due to shielding effects .

Preparation Methods

Dithiocarbamate Salt Decomposition

The most widely employed method for isothiocyanate synthesis involves the formation and subsequent decomposition of dithiocarbamate salts. This two-step process begins with the reaction of a primary amine with carbon disulfide (CS₂) in the presence of a base, forming a dithiocarbamate intermediate. Desulfurization of this intermediate using oxidizing agents yields the target isothiocyanate.

Formation of Dithiocarbamate Salts

For branched alkyl amines such as 1,2,2-trimethylpropylamine, the reaction with CS₂ and a base (e.g., potassium carbonate) in aqueous or biphasic solvents generates the corresponding dithiocarbamate salt. A typical procedure involves stirring the amine with CS₂ (2.5 equiv.) and K₂CO₃ (2.0 equiv.) in water at room temperature for 12–24 hours.

Desulfurization Agents

The choice of desulfurization reagent critically impacts yield and purity. Hydrogen peroxide (H₂O₂) and sodium persulfate (Na₂S₂O₈) are effective for aliphatic substrates, offering yields ≥84% under optimized conditions. For example, treatment of the dithiocarbamate salt with Na₂S₂O₈ (1.0 equiv.) in water at room temperature for 1 hour followed by extraction with ethyl acetate provides the isothiocyanate in moderate to high yields.

Table 1: Comparison of Desulfurization Reagents for Isothiocyanate Synthesis

ReagentScopeTime (h)Yield (%)Purification Method
Hydrogen peroxideAliphatic amines1≥84Distillation
Sodium persulfateAromatic/aliphatic1≥73Column chromatography
ThiophosgeneBroad4.5≥72Steam distillation
TPATBAlkyl amines1–2≥75Biphasic extraction

Data adapted from

Thiophosgene-Mediated Synthesis

Thiophosgene (CSCl₂) offers a one-step route to isothiocyanates by reacting directly with primary amines. For sterically hindered amines like 1,2,2-trimethylpropylamine, this method may require prolonged reaction times or elevated temperatures. A biphasic system using dichloromethane and saturated NaHCO₃ facilitates the reaction, with thiophosgene (1.2 equiv.) added dropwise to the amine at room temperature. After 1 hour, the organic layer is separated, dried, and concentrated to yield the crude product, which is purified via distillation or chromatography.

TPATB-Mediated Oxidative Desulfurization

Tetrapropylammonium tribromide (TPATB) in a water/ethyl acetate biphasic system provides an environmentally benign alternative. The dithiocarbamate salt is treated with TPATB (1.0 equiv.) and NaHCO₃ at room temperature, with the isothiocyanate partitioning into the organic phase. This method avoids toxic reagents and simplifies purification, achieving yields ≥75% for aliphatic substrates.

Comparative Analysis of Methods

For branched alkyl isothiocyanates, the TPATB-mediated method offers advantages in yield (75–85%) and environmental compatibility. In contrast, thiophosgene, while efficient, poses safety risks due to its toxicity. Hydrogen peroxide and sodium persulfate strike a balance between safety and efficacy, making them suitable for scalable synthesis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2,2-Trimethylpropyl isothiocyanate, and what factors influence reaction efficiency?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, where the corresponding amine precursor reacts with thiophosgene or carbon disulfide under controlled pH and temperature. Key factors include solvent polarity (e.g., dimethylformamide or dichloromethane), reaction time (typically 6–12 hours), and stoichiometric ratios of reagents to minimize side products like thioureas. Catalytic bases (e.g., KOH) are often employed to deprotonate intermediates and accelerate isothiocyanate formation .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR can confirm the presence of the isothiocyanate group (-N=C=S) via characteristic deshielded signals (e.g., δ 125–135 ppm for ¹³C in -N=C=S).
  • IR Spectroscopy : The sharp absorption band near 2050–2100 cm⁻¹ corresponds to the -N=C=S stretching vibration .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the branched alkyl chain .

Q. What analytical methods are recommended for quantifying this compound in reaction mixtures?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is optimal due to the compound’s aromatic substituents. For complex matrices, GC-MS with a non-polar capillary column (e.g., DB-5) and electron ionization (EI) can separate and identify volatile derivatives. Calibration curves using pure standards are critical for accurate quantification .

Advanced Research Questions

Q. How does steric hindrance from the 1,2,2-trimethylpropyl group influence the reactivity of this isothiocyanate in nucleophilic additions?

  • Methodological Answer : The bulky alkyl group reduces reactivity with large nucleophiles (e.g., tertiary amines) due to steric shielding of the -N=C=S electrophilic center. Kinetic studies using competitive reactions (e.g., with primary vs. secondary amines) and DFT calculations can quantify steric effects. Solvent choice (e.g., polar aprotic solvents) may mitigate this by stabilizing transition states .

Q. What strategies resolve contradictions in reported biological activities of derivatives across studies?

  • Methodological Answer : Discrepancies in antimicrobial or anticancer efficacy often arise from variations in assay conditions (e.g., bacterial strain specificity, cell line viability protocols). Meta-analyses should standardize negative controls, dose-response curves, and statistical models (e.g., IC₅₀ comparisons). Orthogonal assays (e.g., fluorescence-based viability vs. colony-forming unit counts) validate activity .

Q. How to design experiments to assess the compound’s stability under physiological pH conditions for drug delivery applications?

  • Methodological Answer : Conduct accelerated degradation studies by incubating the compound in buffers (pH 4–9) at 37°C. Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., thioureas or amines). Apparent first-order rate constants (k) and Arrhenius plots predict shelf-life. Chelating agents (e.g., EDTA) may stabilize the compound by sequestering metal ions that catalyze degradation .

Q. What computational tools are effective in predicting the regioselectivity of this compound in cycloaddition reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model transition states to predict regioselectivity in [2+2] or [4+1] cycloadditions. Frontier Molecular Orbital (FMO) analysis identifies reactive sites based on HOMO-LUMO interactions. Experimental validation via ¹H NMR coupling constants or X-ray crystallography confirms computational predictions .

Data Contradiction Analysis

Q. How to address discrepancies in reaction yields with amine substrates of varying electronic properties?

  • Methodological Answer : Conflicting yields may arise from electronic effects (e.g., electron-donating groups on amines increase nucleophilicity). Systematic screening of substrates (e.g., Hammett σ constants) under identical conditions (solvent, temperature) isolates electronic contributions. Kinetic isotopic effects (e.g., deuterated amines) further probe rate-limiting steps .

Q. Why do some studies report low thermal stability of this compound, while others do not?

  • Methodological Answer : Variations in purity (e.g., residual solvents or moisture) and storage conditions (e.g., inert atmosphere vs. air) significantly impact stability. Thermogravimetric Analysis (TGA) under controlled atmospheres (N₂ vs. O₂) quantifies decomposition thresholds. Accelerated aging studies with Karl Fischer titration correlate moisture content with degradation rates .

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